Usp7-IN-5

Description

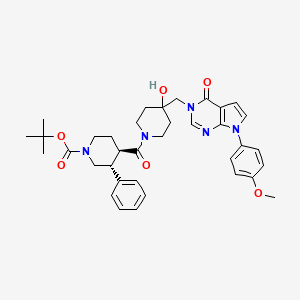

Usp7-IN-5 (Cat. No.: HY-129168) is a potent inhibitor of ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme implicated in cancer, neurodegenerative disorders, and immune regulation. It is derived from patent WO2017212012A1 (Example 40) and exhibits an IC50 of 49.9 nM against USP7 . USP7 regulates critical substrates such as p53, PTEN, and MDM2, making it a therapeutic target for oncology.

Properties

Molecular Formula |

C36H43N5O6 |

|---|---|

Molecular Weight |

641.8 g/mol |

IUPAC Name |

tert-butyl (3R,4R)-4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate |

InChI |

InChI=1S/C36H43N5O6/c1-35(2,3)47-34(44)39-18-14-28(30(22-39)25-8-6-5-7-9-25)32(42)38-20-16-36(45,17-21-38)23-40-24-37-31-29(33(40)43)15-19-41(31)26-10-12-27(46-4)13-11-26/h5-13,15,19,24,28,30,45H,14,16-18,20-23H2,1-4H3/t28-,30+/m1/s1 |

InChI Key |

QKYAFWNZSJXZFS-DGPALRBDSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C2=CC=CC=C2)C(=O)N3CCC(CC3)(CN4C=NC5=C(C4=O)C=CN5C6=CC=C(C=C6)OC)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)N3CCC(CC3)(CN4C=NC5=C(C4=O)C=CN5C6=CC=C(C=C6)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Usp7-IN-5 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route may include:

Formation of the Core Structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.

Functional Group Modifications: Introduction of specific functional groups that enhance the binding affinity and specificity towards USP7.

Purification and Characterization: The final compound is purified using techniques such as column chromatography and characterized using NMR, MS, and IR spectroscopy to confirm its structure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing robust purification methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Binding and Inhibition Mechanisms

USP7 inhibitors typically target the catalytic domain (CD) of the enzyme, often via covalent or non-covalent interactions with residues like Cys223 , Gln297 , Phe409 , and Tyr465 . For example:

-

XL177A binds covalently to Cys223 (the catalytic residue) and forms hydrogen bonds with Gln297 , as confirmed by mass spectrometry and activity-based protein profiling (ABPP) .

-

FT671 and FT827 exploit the dynamic "switching loop" in USP7’s apo state, binding to a pocket stabilized by Tyr465 and Tyr514 , which are uniquely positioned in USP7 compared to other deubiquitinases .

Table 1: Key Residues and Interactions for USP7 Inhibitors

Structural and Kinetic Analysis

-

Irreversible Inhibition : Compounds like XL177A and FT827 inhibit USP7 irreversibly, as shown by rapid and complete labeling of the catalytic domain in enzymatic assays (e.g., IC₅₀ = 0.34 nM for XL177A) .

-

Dynamic Conformational Changes : Binding of inhibitors like FT671 induces structural rearrangements in USP7’s α2–α4 helices, altering protein dynamics and stabilizing the inhibitor-bound state .

-

Specificity : USP7 inhibitors often exploit the unique flexibility of Tyr465 and Tyr514 , which are positioned differently in other deubiquitinases, enabling selectivity .

Table 2: Kinetic and Structural Data for USP7 Inhibitors

Functional Consequences in Cancer

USP7 inhibition typically stabilizes tumor suppressors like p53 and destabilizes oncogenes like MDM2 , leveraging the p53/MDM2 axis for therapeutic effects. For example:

-

XL177A downregulates MDM2 and upregulates p53 in HCT116 cells .

-

FT671 promotes p53-dependent apoptosis in esophageal cancer models .

Challenges in USP7-In-5 Analysis

The absence of direct data on This compound in the provided sources suggests:

-

Nomenclature Discrepancy : The compound may be referred to by a different name in the literature (e.g., C9 , C19 , or analogs of FT671/FT827).

-

Limited Documentation : If this compound is a novel or proprietary compound, its chemical reactions may not yet be widely published.

Recommendations for Further Research

-

Cross-Referencing Naming : Verify if this compound corresponds to existing inhibitors like XL177A , FT671 , or GNE-3086 in the literature.

-

Experimental Validation : Use techniques such as covalent labeling assays , X-ray crystallography , or HDX-MS to characterize binding modes and kinetic parameters.

-

Functional Studies : Assess effects on p53/MDM2 axis stabilization and tumor microenvironment modulation.

Note: The absence of references to this compound in the provided materials may indicate either a naming inconsistency or insufficient published data.

Scientific Research Applications

Usp7-IN-5 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the role of USP7 in various biochemical pathways.

Biology: Helps in understanding the molecular mechanisms of USP7 in cellular processes such as DNA repair and apoptosis.

Medicine: Investigated as a potential therapeutic agent for treating cancers and other diseases associated with USP7 dysregulation.

Industry: Utilized in the development of new drugs targeting USP7 and related pathways

Mechanism of Action

Usp7-IN-5 exerts its effects by specifically binding to the catalytic domain of USP7, inhibiting its deubiquitinating activity. This inhibition leads to the accumulation of ubiquitinated proteins, which are then targeted for degradation by the proteasome. The molecular targets and pathways involved include the p53/MDM2 axis, where USP7 inhibition stabilizes the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Table 1: Comparative Biochemical Profiles of USP7 Inhibitors

Selectivity and Mechanism

- However, its nanomolar potency suggests refined binding interactions compared to earlier inhibitors like P5091 (IC50 = 4.2 µM), which exhibits broader off-target activity .

- FT671 : A structurally distinct USP7 inhibitor with comparable potency (IC50 = 52 nM) but discontinued clinical development due to toxicity .

Pharmacokinetic and Pharmacodynamic Considerations

No pharmacokinetic (PK) data for this compound is available in the evidence. However, patent-derived compounds often prioritize:

- Solubility and bioavailability : Critical for in vivo efficacy.

- Metabolic stability : Avoidance of cytochrome P450 interactions.

- Tissue penetration : Essential for targeting USP7 in tumor microenvironments.

Limitations in Current Evidence

The provided sources lack:

Structural data for Usp7-IN-2.

In vitro/vivo efficacy comparisons with analogues.

Selectivity profiling (e.g., panel screens against DUBs). These gaps highlight the need for supplementary data (e.g., Supporting Information files) to validate this compound’s advantages .

Biological Activity

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in various cellular processes, including the regulation of protein stability and the modulation of signaling pathways. The compound Usp7-IN-5 is a small-molecule inhibitor targeting USP7, which has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on tumor biology, and implications for cancer therapy.

This compound functions primarily by inhibiting the deubiquitination activity of USP7. This inhibition leads to the destabilization of several key proteins involved in tumor progression and immune response. Notably, USP7 regulates the stability of the tumor suppressor p53 and its negative regulator MDM2. Under normal conditions, USP7 stabilizes MDM2, which in turn promotes the degradation of p53. By inhibiting USP7, this compound enhances p53 levels, thereby activating its tumor-suppressive functions .

Key Pathways Affected by this compound

- p53/MDM2 Pathway : this compound disrupts the balance between p53 and MDM2, leading to increased p53 stability and activation of its transcriptional targets involved in cell cycle arrest and apoptosis .

- Immune Modulation : Inhibition of USP7 has been shown to enhance anti-tumor immune responses by promoting the polarization of macrophages and reducing the expression of immune checkpoint molecules like PD-L1 .

- Drug Resistance Mechanisms : USP7 is implicated in the development of drug resistance in various cancers by stabilizing proteins that facilitate survival under therapeutic stress. Inhibition with this compound may help overcome resistance mechanisms .

Research Findings

Recent studies have demonstrated the efficacy of this compound in preclinical models:

- Tumor Growth Inhibition : In vivo studies using mouse models of lung cancer showed that treatment with this compound significantly reduced tumor growth by enhancing CD8+ T cell infiltration and reprogramming tumor-associated macrophages .

- Synergistic Effects with Immunotherapy : Combining this compound with immune checkpoint inhibitors has shown promising results, suggesting a potential strategy for enhancing the efficacy of existing cancer therapies .

Case Studies

- Hepatocellular Carcinoma (HCC) :

- Acute Myeloid Leukemia (AML) :

Data Summary

Q & A

Q. What is the biochemical mechanism of action of USP7-IN-5, and how is its inhibitory activity quantified?

this compound is a potent inhibitor of ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme critical for regulating tumor suppressor proteins like p53. Its inhibitory activity is quantified using enzymatic assays, with an IC50 value of 49.9 nM reported in patent WO2017212012A1 (Example 40) . Researchers should validate this using in vitro USP7 activity assays, such as fluorescence-based substrate cleavage tests, and confirm dose-response curves across multiple replicates to ensure reproducibility.

Q. What experimental methods are recommended for characterizing this compound’s target engagement in cellular models?

Target engagement can be assessed via Western blotting to monitor changes in USP7 substrate levels (e.g., MDM2 or p53 stabilization) or cellular thermal shift assays (CETSA) to confirm direct binding. Co-immunoprecipitation experiments may further verify disruption of USP7-substrate interactions. Ensure consistency by using cell lines with well-documented USP7 dependency (e.g., HCT116 p53+/+) and include negative controls (e.g., USP7 knockout models) .

Q. How should researchers address variability in this compound’s cellular potency across different assays?

Variability may arise from differences in cell permeability, off-target effects, or assay conditions (e.g., incubation time, serum concentration). To mitigate this, standardize assay protocols (e.g., 48-hour treatment in serum-free media) and cross-validate results using orthogonal methods, such as gene expression profiling or proteomic analysis. Include positive controls (e.g., USP7 siRNA) to benchmark inhibition efficacy .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often stem from pharmacokinetic limitations (e.g., poor bioavailability) or compensatory mechanisms in animal models. Address this by:

- Performing pharmacokinetic/pharmacodynamic (PK/PD) studies to measure drug exposure and target modulation in tissues.

- Using conditional USP7 knockout models to isolate on-target effects.

- Combining transcriptomic and proteomic datasets to identify compensatory pathways (e.g., upregulation of other deubiquitinases) .

Q. How can researchers optimize experimental design to evaluate this compound’s selectivity against related deubiquitinases (e.g., USP47, USP5)?

Employ selectivity panels using recombinant enzymes in high-throughput screening (HTS) assays. For example:

Q. What methodological considerations are critical when interpreting this compound’s role in modulating DNA damage response pathways?

USP7 regulates multiple substrates (e.g., PTEN, CHK1), so context-dependent effects are common. To dissect mechanisms:

- Use DNA damage inducers (e.g., etoposide) alongside this compound to assess synergistic/antagonistic effects.

- Perform time-course experiments to correlate USP7 inhibition with downstream markers (e.g., γH2AX for DNA damage).

- Integrate single-cell RNA sequencing to capture heterogeneous cellular responses .

Data Analysis & Reproducibility

Q. How should conflicting results from this compound’s pro-apoptotic vs. pro-survival effects be analyzed?

Contradictions may arise from cell-type-specific signaling networks or off-target effects at higher concentrations. Resolve this by:

Q. What statistical approaches are recommended for validating this compound’s synergistic effects with chemotherapeutics?

Use combination index (CI) analysis via the Chou-Talalay method to quantify synergy. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.